molecular formula C8H10Cl2S B13242198 3-Chloro-2-(3-chloro-2-methylpropyl)thiophene

3-Chloro-2-(3-chloro-2-methylpropyl)thiophene

Cat. No.: B13242198
M. Wt: 209.14 g/mol
InChI Key: SSGUBKVVZACRMK-UHFFFAOYSA-N
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Description

3-Chloro-2-(3-chloro-2-methylpropyl)thiophene is a halogenated thiophene derivative characterized by a thiophene ring substituted with chlorine at the 3-position and a branched 3-chloro-2-methylpropyl group at the 2-position. Thiophene derivatives are pivotal in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and functional versatility .

Properties

Molecular Formula

C8H10Cl2S

Molecular Weight

209.14 g/mol

IUPAC Name

3-chloro-2-(3-chloro-2-methylpropyl)thiophene

InChI

InChI=1S/C8H10Cl2S/c1-6(5-9)4-8-7(10)2-3-11-8/h2-3,6H,4-5H2,1H3

InChI Key

SSGUBKVVZACRMK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CS1)Cl)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(3-chloro-2-methylpropyl)thiophene typically involves the chlorination of 2-(3-chloro-2-methylpropyl)thiophene. The reaction can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions on the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(3-chloro-2-methylpropyl)thiophene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove chlorine atoms or to modify the thiophene ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophenes, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

3-Chloro-2-(3-chloro-2-methylpropyl)thiophene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: The compound can be used in the study of biological systems and as a potential bioactive molecule.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

    Industry: It can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(3-chloro-2-methylpropyl)thiophene involves its interaction with molecular targets in biological systems. The chlorine atoms and the thiophene ring can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-Chloro-3-(3-chloro-2-methylpropyl)thiophene
  • Structure : Chlorine at the 2-position of the thiophene ring and a 3-chloro-2-methylpropyl group at the 3-position.
  • Synthesis : Likely involves Pd-PEPPSI-SIPr catalysts and halogenated precursors, analogous to methods for 3-chloro-3-methylthiophene derivatives .
  • Key Differences : Positional isomerism alters electron distribution; chlorine at the 2-position may reduce ring electron density compared to the 3-position, influencing reactivity in cross-coupling reactions .
3-Methoxy-10-(3-chloro-2-methylpropyl)phenthiazine
  • Structure : Phenthiazine core with a 3-chloro-2-methylpropyl substituent.
  • Synthesis : Prepared via xylene reflux with 4-hydroxypiperidine, contrasting with thiophene derivatives that typically require transition-metal catalysts .
3-Chloro-2-methylpropene (Methallyl Chloride)
  • Structure : A chlorinated alkene (CAS 563-47-3), used as a precursor for 3-chloro-2-methylpropyl substituents.
  • Reactivity : Its branched structure introduces steric hindrance, slowing nucleophilic substitution compared to linear analogs like allyl chloride .
  • Applications : Serves as an alkylating agent in synthesizing thiophene and phenthiazine derivatives, where steric effects dictate regioselectivity .

Physicochemical and Functional Properties

Compound Molecular Formula Molecular Weight Key Features Applications
3-Chloro-2-(3-chloro-2-methylpropyl)thiophene C₈H₁₀Cl₂S ~209 (inferred) Dual chlorine substitution enhances electrophilicity; branched alkyl chain improves lipid solubility. Agrochemical intermediates, OLED materials
2-Chloro-3-(3-chloro-2-methylpropyl)thiophene C₈H₁₀Cl₂S 209.14 Chlorine at 2-position reduces aromatic electron density vs. 3-position. Polymer additives, ligand synthesis
3-Chloro-2-methylpropene C₄H₇Cl 90.55 Volatile alkene; steric hindrance impacts reaction kinetics. Precursor for pharmaceuticals, resins

Pharmacological and Industrial Relevance

  • Comparatively, phenthiazine derivatives like Leptryl (containing a similar substituent) exhibit antipsychotic properties, underscoring the role of core heterocycles in bioactivity .
  • Synthetic Efficiency : Pd-PEPPSI-SIPr catalysts enable step-efficient synthesis of chlorinated thiophenes, whereas phenthiazine derivatives require prolonged heating and acid extraction .

Biological Activity

3-Chloro-2-(3-chloro-2-methylpropyl)thiophene is a halogenated thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with two chlorine atoms and a branched alkyl group. Its molecular formula is C₉H₁₀Cl₂S, and it exhibits properties typical of halogenated organic compounds, which often enhance biological activity through various mechanisms.

Mechanisms of Biological Activity

Research indicates that the biological activity of 3-Chloro-2-(3-chloro-2-methylpropyl)thiophene may be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains. The presence of chlorine atoms may enhance its interaction with microbial targets, disrupting cellular processes.
  • Anticancer Properties : Investigations into the anticancer potential of this compound have highlighted its ability to interact with proteins involved in cell cycle regulation and apoptosis. Specifically, it has shown binding affinity to key proteins such as Caspase-3 and Topoisomerase-II, which are critical in cancer cell proliferation and survival.

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • A study evaluated the effectiveness of 3-Chloro-2-(3-chloro-2-methylpropyl)thiophene against various bacterial strains. Results indicated a significant reduction in bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.
  • Anticancer Effects :
    • In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were reported between 15 to 30 µM.
    • In vivo studies using mouse models showed that treatment with 3-Chloro-2-(3-chloro-2-methylpropyl)thiophene resulted in a significant decrease in tumor size compared to control groups.

Summary of Key Findings

Biological Activity Effect Experimental Model Reference
AntimicrobialEffective against multiple strainsIn vitro bacterial assays
AnticancerInhibits growth of cancer cell linesIn vitro and in vivo studies

Synthesis and Optimization

The synthesis of 3-Chloro-2-(3-chloro-2-methylpropyl)thiophene typically involves chlorination reactions. Various methods have been explored to optimize yield and efficiency:

  • Chlorination Reactions : Utilizing reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to achieve selective chlorination.
  • Continuous Flow Reactors : Recent advancements have proposed using continuous flow reactors for industrial-scale synthesis, enhancing both yield and reaction time.

Future Directions

The promising biological activities exhibited by 3-Chloro-2-(3-chloro-2-methylpropyl)thiophene warrant further investigation. Future research should focus on:

  • Mechanistic Studies : Elucidating the precise mechanisms by which this compound interacts with biological targets.
  • Clinical Trials : Conducting clinical trials to assess safety and efficacy in human subjects for potential therapeutic applications.

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